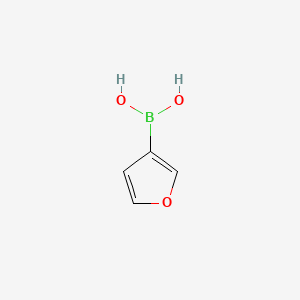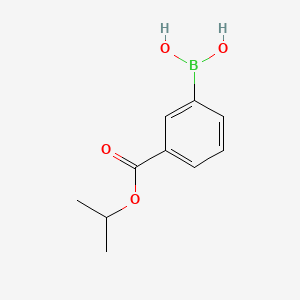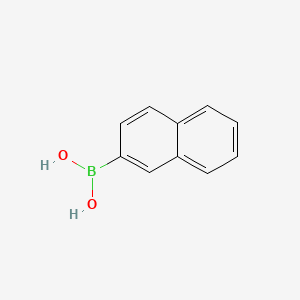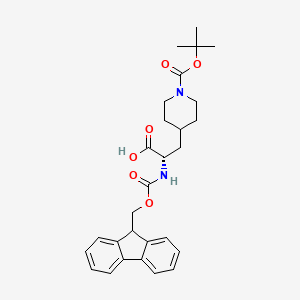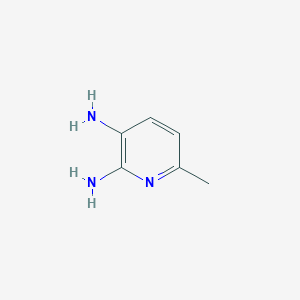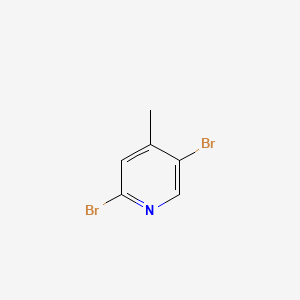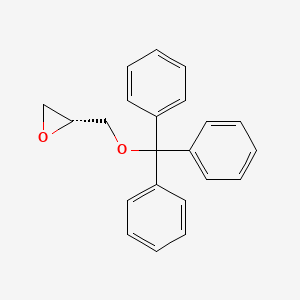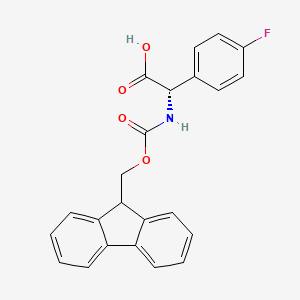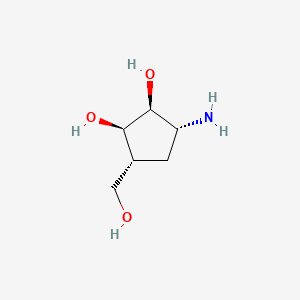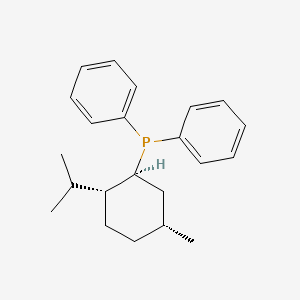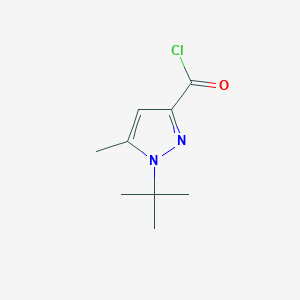
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Descripción general
Descripción
The compound "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The tert-butyl group attached to the first position and the methyl group at the fifth position indicate that the compound is likely to have significant steric bulk, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in various studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Although the specific synthesis of "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
Structural studies of pyrazole derivatives, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have shown that these compounds can crystallize in different systems and exhibit a planar heterocyclic core with a conjugated π-electron system . The presence of tert-butyl and methyl groups in "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" would likely influence its molecular geometry and crystal packing.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary significantly depending on the substituents present. For example, a study on the regioselectivity of reactions involving 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has shown that different reaction media can lead to the formation of various regioisomers . This suggests that "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" could also exhibit interesting reactivity patterns, which would be worth exploring in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can lead to intramolecular hydrogen bonding, as seen in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II), which is a consequence of the ligand's steric bulk . This could imply that "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" may also form such intramolecular interactions, affecting its solubility, boiling point, and other physical properties.
Aplicaciones Científicas De Investigación
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Application : Pyrazole derivatives are synthesized for their noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal . An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported .
- Method : The synthesis involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .
- Results : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are synthesized as they are important types of molecules and natural products and play a main role in cell biology . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Use as an Alkylating Agent
- Field : Organic Chemistry
- Application : Tert-butyl group is used as an alkylating agent for the introduction of tert-butyl group and is also involved in Friedel-Crafts reactions .
- Method : The specific method of application is not mentioned in the source .
- Results : It is employed as an intermediate for the synthesis of agrochemicals and pharmaceuticals .
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles
- Field : Organic Chemistry
- Application : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
- Method : The specific method of application is not mentioned in the source .
- Results : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .
-
Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : Pyrazoles, such as 3(5)-aminopyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .
-
Use as a Unique Chemical
- Field : Organic Chemistry
- Application : “1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
Synthesis of Gramine Derivatives
- Field : Organic Chemistry
- Application : Gramine derivatives are synthesized as they are important types of molecules and natural products and play a main role in cell biology . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : Gramine derivatives, both natural and synthetic, show various biologically vital properties .
-
Use as a Unique Chemical
- Field : Organic Chemistry
- Application : “1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
Synthesis of Pyrazolo [1,5-a]pyrimidines
- Field : Organic Chemistry
- Application : 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It has hazard statements H302 - H315 - H317 - H319 - H410 and precautionary statements P261 - P264 - P273 - P280 - P280 - P391 . It is recommended to be stored in a cool, dry place in a tightly closed container .
Propiedades
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXVJLQSMVDBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370880 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
CAS RN |
306936-94-7 | |
| Record name | 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306936-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





